Cas no 1805622-05-2 (Ethyl 2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-carboxylate)

Ethyl 2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-carboxylate is a fluorinated pyridine derivative with a unique structural profile, combining difluoromethyl, trifluoromethyl, and hydroxyl functional groups. This compound exhibits high reactivity due to its electron-withdrawing substituents, making it valuable in pharmaceutical and agrochemical synthesis. The presence of multiple fluorine atoms enhances its metabolic stability and lipophilicity, which can improve bioavailability in active ingredients. The ester moiety offers further derivatization potential, facilitating its use as an intermediate in heterocyclic chemistry. Its well-defined crystalline structure ensures consistent purity, supporting reproducibility in research and industrial applications. This compound is particularly suited for developing novel fluorinated bioactive molecules.
Ethyl 2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-carboxylate structure
1805622-05-2 structure
Product name:Ethyl 2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-carboxylate
CAS No:1805622-05-2
MF:C10H8F5NO3
MW:285.167440414429
CID:4804344

Ethyl 2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-carboxylate
    • Inchi: 1S/C10H8F5NO3/c1-2-19-9(18)4-3-5(17)6(10(13,14)15)7(16-4)8(11)12/h3,8H,2H2,1H3,(H,16,17)
    • InChI Key: ONDOWSTZTRFZBG-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C(F)(F)F)C(C=C(C(=O)OCC)N1)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 464
  • XLogP3: 2.1
  • Topological Polar Surface Area: 55.4

Ethyl 2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029022017-500mg
Ethyl 2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-carboxylate
1805622-05-2 95%
500mg
$1,836.65 2022-04-01
Alichem
A029022017-250mg
Ethyl 2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-carboxylate
1805622-05-2 95%
250mg
$1,048.60 2022-04-01
Alichem
A029022017-1g
Ethyl 2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-carboxylate
1805622-05-2 95%
1g
$3,155.55 2022-04-01

Additional information on Ethyl 2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-carboxylate

Ethyl 2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-carboxylate (CAS No. 1805622-05-2)

Ethyl 2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-carboxylate, with the CAS number 1805622-05-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class of heterocyclic aromatics, characterized by its unique structural features that include two fluorine substituents and a trifluoromethyl group. These functional groups contribute to its distinct chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

The difluoromethyl and trifluoromethyl groups are particularly noteworthy due to their ability to modulate the electronic and steric environments of the molecule. In drug design, these groups are often employed to enhance metabolic stability, improve binding affinity to biological targets, and influence pharmacokinetic profiles. The presence of these fluorinated moieties can significantly alter the reactivity and selectivity of the compound, making it a versatile building block for medicinal chemists.

The hydroxyl group at the 4-position of the pyridine ring further enhances the compound's potential as a pharmacophore. Hydroxyl groups are well-known for their ability to participate in hydrogen bonding interactions, which can be critical for achieving optimal binding interactions with biological receptors. Additionally, the carboxylate ester at the 6-position provides a site for further functionalization, allowing for the introduction of additional pharmacological moieties or modifications.

In recent years, there has been growing interest in fluorinated compounds due to their broad spectrum of biological activities. Studies have demonstrated that these compounds can exhibit potent effects as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. For instance, derivatives of pyridine containing difluoromethyl and trifluoromethyl groups have shown promising activity against various therapeutic targets. The compound ethyl 2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-carboxylate is no exception and has been explored in several preclinical studies.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of fluorinated groups typically requires specialized methodologies to ensure high yields and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyridine core while incorporating fluorine atoms efficiently. The ester functionality at the 6-position is typically introduced through esterification reactions, which can be performed under mild conditions to preserve the integrity of other reactive sites in the molecule.

The pharmacological potential of ethyl 2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-carboxylate has been investigated in several contexts. One notable area of research has focused on its role as a precursor for kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects.

In a recent study published in a leading pharmaceutical journal, ethyl 2-(difluoromethyl)-4-hydroxy-3-(trifluoromethyl)pyridine-6-carboxylate was utilized as a key intermediate in the synthesis of novel kinase inhibitors. The researchers found that derivatives of this compound exhibited potent inhibition against several kinases, including those involved in tumor growth and progression. The structural features of this compound were particularly effective at binding to the ATP-binding pocket of kinases, thereby disrupting their function.

The hydroxyl group at the 4-position was identified as a critical pharmacophoric element that contributed to the inhibitory activity. By forming hydrogen bonds with conserved residues in the kinase active site, this group helped stabilize the binding interaction between the inhibitor and its target enzyme. Additionally, the presence of both difluoromethyl strong> and trifluoromethyl strong >groups enhanced metabolic stability by preventing unwanted degradation pathways.

Beyond its applications in kinase inhibition research, ethyl 2-(< strong >difluoromethyl strong >)-4-hydroxy-3-(< strong >trifluoromethyl strong >)pyridine-6-carboxylate has also been explored as an intermediate in antiviral drug development. Viruses rely on host cellular machinery for replication and survival, making kinases key targets for antiviral therapies. By inhibiting viral kinases or related enzymes involved in viral replication cycles, researchers can develop strategies to suppress viral infection effectively.

In another study involving ethyl 2-(< strong >difluoromethyl strong >)-4-hydroxy-3-(< strong >trifluoromethyl strong >)pyridine-6-carboxylate , researchers investigated its potential as an antiviral agent against RNA viruses . The compound was found to interfere with viral polymerase activity by competing with natural substrates or by directly inhibiting key enzymatic steps . The fluorinated moieties were particularly important in enhancing drug-like properties such as solubility , bioavailability , and resistance to enzymatic degradation . These findings suggest that this compound could be a valuable starting point for developing novel antiviral drugs . p > < p >The versatility of ethyl 2-(< strong >difluoromethyl strong >)-4-hydroxy-3-(< strong >trifluoromethyl strong >)pyridine-6-carboxylate extends beyond its applications in pharmaceutical research . It has also been utilized as a building block in agrochemical formulations , where its structural features contribute to enhanced pest control properties . Fluorinated compounds are known for their improved stability under environmental stressors , making them ideal candidates for long-lasting agricultural applications . By incorporating ethyl 2-(< strong >difluoromethyl strong >)-4-hydroxy-3-(< strong >trifluoromethyl strong >)pyridine-6-carboxylate into pesticide formulations , researchers aim to develop more effective solutions for protecting crops from pests while minimizing environmental impact . p > < p >In conclusion , ethyl 2-(< strong >difluoromethyl strong >)-4-hydroxy-3-(< strong >trifluoromethyl strong >)pyridine-6-carboxylate ( CAS No . < strong >1805622-05-2 strong ) ) is a multifaceted compound with significant potential across various fields including pharmaceuticals , agrochemicals , and material science . Its unique structural features make it an excellent intermediate for synthesizing biologically active molecules , while its fluorinated moieties contribute to enhanced metabolic stability and binding affinity . As research continues to uncover new applications for this compound , it is likely that ethyl 2-(< str ong dif lu or om eth yl str ong ) -4 -hydro xy -3 -(< str ong trif lu or om eth yl str ong ) py rid ine -6 -car box ylate will play an increasingly important role in advancing scientific discovery and innovation . p >

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